1-sec-Butyl-4-nitrobenzene
Overview
Description
Synthesis Analysis
1-sec-Butyl-4-nitrobenzene has been utilized in the ultrasound-assisted synthesis of nitro aromatic ethers. The preparation of 1-butoxy-4-nitrobenzene using a multi-site phase-transfer catalyst under ultrasonic conditions has been investigated. This method enhanced the reaction efficiency, demonstrating the compound’s potential in improving synthesis processes.Molecular Structure Analysis
The molecular formula of 1-sec-Butyl-4-nitrobenzene is C10H13NO2 . It contains total 26 bond(s); 13 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 nitro group(s) (aromatic) .Chemical Reactions Analysis
Nitro compounds like 1-sec-Butyl-4-nitrobenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Scientific Research Applications
1. Organic Chemistry: Oxidative Nucleophilic Alkoxylation of Nitrobenzenes
- Summary of the Application : Nitrobenzenes are key intermediates in organic synthesis and important building blocks for the preparation of valuable chemicals such as pigments, agrochemicals, pharmaceuticals, explosives, and electronic materials . A specific application of nitrobenzenes is in the oxidative nucleophilic alkoxylation process .
- Methods of Application : The process involves the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen . Mechanistic investigations suggest the formation of a deprotonated σH adduct . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .
- Results or Outcomes : The study was focused on the investigation of the reaction mechanism and kinetics . The progress of the reaction was conveniently monitored by 19F NMR spectroscopy .
2. Organic Chemistry: Synthesis of Nitroarenes by Oxidation of Aryl Amines
- Summary of the Application : Nitro compounds are an important class of organic molecules with broad application in organic synthesis, medicinal chemistry, and materials science . Among the variety of methodologies available for their synthesis, the direct oxidation of primary amines represents an attractive alternative route .
- Methods of Application : Efforts towards the development of oxidative procedures for the synthesis of nitro derivatives have spanned over the past decades, leading to a wide variety of protocols for the selective oxidative conversion of amines to nitro derivatives .
- Results or Outcomes : This protocol was applied to the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene with 66%, 92%, and 68% yields respectively .
3. Organic Chemistry: Friedel-Crafts Alkylation
- Summary of the Application : The Friedel-Crafts alkylation is a method of introducing an alkyl group onto the benzene ring . This reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
- Methods of Application : Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation . Loss of H+ then completes the reaction .
- Results or Outcomes : Despite its utility, the Friedel–Crafts alkylation has several limitations. For one thing, only alkyl halides can be used . Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .
4. Organic Chemistry: Synthesis of Nitroarenes by Oxidation of Aryl Amines
- Summary of the Application : The direct oxidation of primary amines represents an attractive alternative route for the synthesis of nitro derivatives .
- Methods of Application : Efforts towards the development of oxidative procedures for the synthesis of nitro derivatives have spanned over the past decades, leading to a wide variety of protocols for the selective oxidative conversion of amines to nitro derivatives .
- Results or Outcomes : This protocol was applied to the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene with 66%, 92%, and 68% yields respectively .
5. Organic Chemistry: Friedel-Crafts Alkylation
- Summary of the Application : The Friedel-Crafts alkylation is a method of introducing an alkyl group onto the benzene ring . This reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .
- Methods of Application : Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation . Loss of H+ then completes the reaction .
- Results or Outcomes : Despite its utility, the Friedel–Crafts alkylation has several limitations. For one thing, only alkyl halides can be used . Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .
6. Organic Chemistry: Synthesis of Nitroarenes by Oxidation of Aryl Amines
- Summary of the Application : The direct oxidation of primary amines represents an attractive alternative route for the synthesis of nitro derivatives .
- Methods of Application : Efforts towards the development of oxidative procedures for the synthesis of nitro derivatives have spanned over the past decades, leading to a wide variety of protocols for the selective oxidative conversion of amines to nitro derivatives .
- Results or Outcomes : This protocol was applied to the synthesis of nitrobenzene, 1-chloro-4-nitrobenzene, and 1,4-dinitrobenzene with 66%, 92%, and 68% yields respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-butan-2-yl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRMCUYGEZOTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884052 | |
Record name | Benzene, 1-(1-methylpropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-Butyl-4-nitrobenzene | |
CAS RN |
4237-40-5 | |
Record name | 1-(1-Methylpropyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4237-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(1-methylpropyl)-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(1-methylpropyl)-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(1-methylpropyl)-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-sec-butyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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